molecular formula C26H34Cl2N4O4S2 B2531819 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride CAS No. 1321682-88-5

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride

Cat. No. B2531819
CAS RN: 1321682-88-5
M. Wt: 601.6
InChI Key: QFMXZKSWZFDNEC-UHFFFAOYSA-N
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Description

The compound of interest, "N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride," is a complex molecule that appears to be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, these papers discuss related compounds that can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar molecules.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with the appropriate acetophenone or chloroacetylbenzene, followed by treatment with thiourea and iodine or reaction with thiourea to give aminothiazoles. Subsequent condensation reactions lead to the formation of the desired products . Another synthesis method involves the condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . These methods suggest that the synthesis of the compound would likely involve similar condensation reactions and the use of specific reagents to introduce the various functional groups present in its structure.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of benzene rings, thiazole rings, and various substituents that can influence the molecule's properties and interactions. For instance, the ligand N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide coordinates to metal ions through nitrogen and oxygen atoms of the sulphonamide group and nitrogen atom attached to the benzothiazole ring . This indicates that the compound of interest may also form complexes with metals and that its molecular structure is likely to facilitate multiple points of coordination.

Chemical Reactions Analysis

The chemical reactions of benzamide derivatives can include the formation of metal complexes, as seen with neodymium(III) and thallium(III) complexes . Additionally, the presence of various functional groups such as sulfonyl, amino, and thiazole moieties can lead to a range of chemical behaviors, including electrophilic and nucleophilic reactions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the presence of methyl functionality and non-covalent interactions such as π-π stacking and hydrogen bonding can affect the gelation behavior of N-(thiazol-2-yl)benzamide derivatives . These interactions are crucial for the stability and minimum gelator concentration of the compounds. The compound of interest, with its complex structure, is likely to exhibit unique physical and chemical properties that could be explored through similar non-covalent interactions.

Relevant Case Studies

While there are no direct case studies on the compound of interest, the papers provide insights into the biological activities of related compounds. For instance, N-(4-substituted-thiazolyl)oxamic acid derivatives have shown potent antiallergy activity , and N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes have demonstrated antibacterial activities . These findings suggest that the compound of interest may also possess significant biological activities, which could be the subject of future case studies.

Scientific Research Applications

Synthesis and Electrophysiological Activity

Research into related compounds focuses on their synthesis and potential cardiac electrophysiological activity. For example, studies on N-substituted imidazolylbenzamides and benzene-sulfonamides have shown potential as selective class III agents in cardiac applications, indicating a line of investigation into cardiac arrhythmias and potential therapeutic applications (Morgan et al., 1990).

Anticancer Applications

Another area of interest is the synthesis of derivatives with pro-apoptotic activities as anticancer agents. For instance, derivatives synthesized from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide have shown efficacy in inhibiting melanoma cancer cell lines, showcasing their potential in cancer treatment (Yılmaz et al., 2015).

Antiviral and Antifungal Activities

The synthesis of novel compounds and their evaluation for antiviral and antifungal activities is another significant area of research. Compounds have been identified with anti-tobacco mosaic virus activity, indicating the potential for agricultural applications (Chen et al., 2010).

Inhibition of Human Carbonic Anhydrase Isoforms

Research has also explored the inhibition effects of acridine-acetazolamide conjugates on human carbonic anhydrase isoforms, revealing insights into the potential therapeutic uses of these compounds in managing conditions like glaucoma, epilepsy, and mountain sickness (Ulus et al., 2016).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33ClN4O4S2.ClH/c1-4-30(5-2)15-16-31(26-28-24-22(27)9-6-10-23(24)36-26)25(32)19-11-13-21(14-12-19)37(33,34)29(3)18-20-8-7-17-35-20;/h6,9-14,20H,4-5,7-8,15-18H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMXZKSWZFDNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34Cl2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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